AJH-836

Protein Kinase C Isoform Selectivity C1 Domain Ligand

PKC isoform cross-reactivity confounds signaling studies and produces ambiguous phenotypic readouts. AJH-836 (CAS 388621-67-8) resolves this: a metabolically stable DAG-lactone with 12.4-fold selectivity for nPKC isoforms (Ki: PKCδ/ε 1.89 nM; PKCα 23.6 nM). • Isolate PKCε/δ-driven pathways without classical PKC interference - validated in NSCLC membrane ruffling and cytoskeletal reorganization assays. • Sustained target engagement; chronic (24-48 h) exposure selectively downregulates PKCδ/ε protein while sparing PKCα, enabling clean nPKC-loss cellular models. • Benchmark C1 domain reference ligand for [³H]PDBu competition assays to quantify novel PKC modulator potency. Supplied as ≥98% purity solid; shipped with blue ice; comprehensive CoA ensures batch-to-batch reproducibility.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
Cat. No. B12396329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAJH-836
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CC=C1CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C
InChIInChI=1S/C22H38O5/c1-15(2)10-17(11-16(3)4)8-9-18-12-22(13-23,27-19(18)24)14-26-20(25)21(5,6)7/h9,15-17,23H,8,10-14H2,1-7H3/b18-9+
InChIKeyXKEOGEXDEKIDNA-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate (AJH-836): A Stereodefined Diacylglycerol Lactone with Defined PKC Isoform Selectivity for Research Procurement


(E)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate (also designated AJH-836) is a conformationally constrained diacylglycerol (DAG) lactone derivative [1]. It functions as a potent, cell-permeable activator of protein kinase C (PKC) isoforms, preferentially engaging the C1 regulatory domain [2]. This compound is a synthetic surrogate of the endogenous second messenger DAG, engineered to resist rapid metabolic degradation and to provide sustained and isoform-selective activation of PKC signaling cascades [2].

Why (E)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate Cannot Be Substituted with Generic DAG-Lactone Analogs


Substitution of (E)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate with a generic DAG-lactone or its Z-isomer counterpart (JH-131e-153) results in fundamentally different biological outcomes. The specific (E) stereochemistry and pivalate ester moiety confer a unique PKC isoform activation profile and Munc13-1 engagement pattern that are not preserved across structural analogs [1][2]. The quantitative evidence below demonstrates that the (E) isomer exhibits distinct Ki values for PKCδ/ε versus PKCα/βII, a contrasting Munc13-1 activation potency relative to the (Z) isomer, and a unique subcellular translocation signature that directly impacts cellular phenotype [1][2].

Quantitative Differentiation of (E)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate from Closest Analogs


PKC Isoform Binding Selectivity: AJH-836 Exhibits 12.4-Fold Preference for Novel PKCs (δ/ε) Over Classical PKCs (α/βII)

In direct competition binding assays using [³H]PDBu, AJH-836 ((E)-isomer) demonstrates a marked selectivity for novel PKC isoforms (PKCδ and PKCε) over classical PKC isoforms (PKCα and PKCβII). The Ki ratio for PKCα/PKCδ and PKCα/PKCε is 12.4, and for PKCβII/PKCδ and PKCβII/PKCε is 10.4, establishing AJH-836 as an nPKC-preferring ligand [1]. In contrast, a structurally related DAG-lactone, AJH-1512, exhibits substantially reduced selectivity with Ki ratios of only 2.9 (PKCα/PKCδ) and 1.9 (PKCβII/PKCδ) [1]. This quantitative difference in isoform discrimination is critical for studies requiring selective modulation of nPKC-driven signaling without off-target cPKC activation.

Protein Kinase C Isoform Selectivity C1 Domain Ligand

Munc13-1 Activation: (E)-Isomer (AJH-836) Displays a Distinct Activation Order (PKCε > PKCα > Munc13-1) Inverted Relative to (Z)-Isomer (JH-131e-153)

Using a ligand-induced membrane translocation assay, AJH-836 ((E)-isomer) and JH-131e-153 ((Z)-isomer) were directly compared for their ability to activate Munc13-1 and PKC isoforms. AJH-836 activated targets with the order PKCε > PKCα > Munc13-1, whereas JH-131e-153 exhibited the inverted order PKCα > Munc13-1 > PKCε [1]. Furthermore, the (Z)-isomer showed higher overall activation potency toward Munc13-1 than the (E)-isomer [1]. This stereochemistry-dependent reversal of activation hierarchy provides a clear rationale for selecting the (E)-isomer when experimental design requires preferential activation of PKCε over Munc13-1 and PKCα.

Munc13-1 Neurotransmitter Release C1 Domain

Intracellular Translocation Selectivity: AJH-836 Preferentially Translocates PKCε to the Plasma Membrane Over PKCα

Quantitative live-cell imaging of GFP-tagged PKC isoforms revealed that AJH-836 treatment induces a striking preferential redistribution of PKCε to the plasma membrane relative to PKCα [1]. This translocation selectivity is a functional readout of isoform-specific activation and is not observed with the prototypical phorbol ester PMA, which non-selectively translocates both classical and novel PKCs [1]. The ability of AJH-836 to differentially localize PKCε provides a spatial dimension to PKC signaling that is not replicated by pan-PKC activators.

PKC Translocation Subcellular Localization Live-Cell Imaging

Differential Down-Regulation: Prolonged AJH-836 Exposure Selectively Down-Regulates PKCδ and PKCε Without Affecting PKCα Protein Levels

Following prolonged exposure (24–48 hours), AJH-836 selectively induces down-regulation of the novel PKC isoforms PKCδ and PKCε, while leaving PKCα protein expression unchanged [1]. In contrast, the prototypical phorbol ester PMA causes global down-regulation of both novel and classical PKCs [1]. This differential down-regulation profile allows AJH-836 to be employed as a tool to chronically deplete nPKC signaling components while preserving cPKC function, a strategy not feasible with PMA or endogenous DAG.

PKC Down-Regulation Chronic Activation Signaling Desensitization

Absolute Binding Affinity: AJH-836 Binds PKCα with a Ki of 23.6 nM and PKCδ/ε with Ki of 1.89 nM

In [³H]PDBu competition binding assays, AJH-836 displays nanomolar binding affinities for all PKC isoforms tested, with a clear preference for the novel isoforms. The Ki values are 23.6 ± 2.0 nM for PKCα, 19.7 ± 0.8 nM for PKCβII, and 1.89 ± 0.16 nM (PKCδ) and 1.89 ± 0.20 nM (PKCε) [1]. For comparison, the endogenous ligand diacylglycerol (DAG) binds PKC with micromolar affinity (typical Ki > 1 μM), making AJH-836 approximately 500- to 1000-fold more potent [2]. The pivalate ester moiety of AJH-836 contributes to both enhanced binding and metabolic stability relative to DAG.

Binding Affinity PKC Radioligand Displacement

Cytoskeletal Reorganization: AJH-836 Induces PKCε-Dependent Membrane Ruffling in Lung Cancer Cells

Treatment of H1299 non-small cell lung cancer cells with AJH-836 (1 μM, 30 min) induces pronounced membrane ruffling, a phenotype associated with cytoskeletal reorganization and cell migration [1]. This effect is mediated specifically by novel PKCs, as demonstrated by pharmacological inhibition and isoform-specific knockdown experiments [1]. In contrast, the phorbol ester PMA induces a distinct cytoskeletal phenotype characterized by stress fiber formation and cell spreading, reflecting its broader PKC activation profile [1]. The ruffling response to AJH-836 is a direct functional readout of nPKC-selective activation and provides a cellular assay for compound efficacy.

Actin Cytoskeleton Membrane Ruffles Cell Migration

Optimal Research Application Scenarios for (E)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate


Elucidating PKCε-Specific Signaling Pathways in Cancer Cell Migration and Invasion

The preferential binding and translocation of PKCε by AJH-836 (Ki = 1.89 nM for PKCε vs. 23.6 nM for PKCα) [1] makes this compound an ideal tool for dissecting PKCε-dependent signaling cascades. In non-small cell lung cancer models, AJH-836 treatment induces PKCε-mediated membrane ruffling and cytoskeletal reorganization [2]. Researchers can use AJH-836 to selectively activate PKCε and then employ siRNA knockdown or pharmacological inhibitors to validate downstream effectors, without confounding contributions from PKCα or other classical isoforms.

Investigating Novel PKC (nPKC) Contributions to Neurodegenerative Disease Models

AJH-836 activates Munc13-1 and PKCε/α, with a distinct activation hierarchy (PKCε > PKCα > Munc13-1) [3]. This profile positions it as a valuable chemical probe for studying PKCε-driven neuroprotective or neurodegenerative signaling in cellular and ex vivo models. Given that Munc13-1 is a key regulator of neurotransmitter release, AJH-836 can be employed to modulate synaptic function while preferentially engaging PKCε over Munc13-1, enabling dissection of these two C1 domain-containing targets in neuronal systems [3].

Chronic Depletion of nPKCs to Assess Long-Term Signaling Adaptation in Cancer and Immune Cells

Prolonged exposure (24–48 h) to AJH-836 selectively down-regulates PKCδ and PKCε protein levels without affecting PKCα [2]. This unique property allows researchers to create cellular models where nPKC signaling is chronically ablated while cPKC function remains intact. Such models are essential for studying the long-term consequences of nPKC loss in processes like immune cell activation, differentiation, and oncogenic transformation, where sustained PKC signaling rewires transcriptional and metabolic programs [2].

High-Throughput Screening for C1 Domain Ligands with Defined Isoform Selectivity

The well-characterized binding affinity profile of AJH-836 (Ki values: PKCα 23.6 nM, PKCβII 19.7 nM, PKCδ 1.89 nM, PKCε 1.89 nM) [1] serves as a benchmark for developing and validating novel C1 domain ligands. AJH-836 can be used as a reference compound in competition binding assays (e.g., [³H]PDBu displacement) to assess the relative potency and selectivity of new chemical entities targeting PKC regulatory domains. Its defined selectivity ratios (e.g., 12.4-fold preference for nPKCs) provide a quantitative standard for comparing next-generation DAG-lactones [1].

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